6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline

PDE10A inhibition Structure-based drug design X-ray crystallography

This unsubstituted parent scaffold is the minimal pharmacophoric unit of a well-characterized PDE10A inhibitor series. Its 6,7-dimethoxy motif forms a crystallographically validated bidentate hydrogen bond with Gln-716 (PDB: 2O8H), anchoring it in the active site. The C4-unsubstituted pyrrolidine enables rapid parallel library synthesis via single-step coupling (66–99% yield). Unlike 4-chloro or 4-amino analogs, this scaffold occupies the CNS drug-likeness space (XLogP3=2.4, TPSA=47.5 Ų) and provides a validated entry point for structure-based lead optimization, PET tracer development, and selectivity engineering against PDE3A/B isoforms.

Molecular Formula C14H17N3O2
Molecular Weight 259.30 g/mol
Cat. No. B11004116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline
Molecular FormulaC14H17N3O2
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)N3CCCC3)OC
InChIInChI=1S/C14H17N3O2/c1-18-12-7-10-11(8-13(12)19-2)15-9-16-14(10)17-5-3-4-6-17/h7-9H,3-6H2,1-2H3
InChIKeyJAMZITUJNQBJDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline – PDE10A Pharmacophore Scaffold Overview for Scientific Procurement


6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline (CAS 21560-65-6, MW 259.30 g/mol, C₁₄H₁₇N₃O₂) is the unsubstituted parent scaffold of a well-characterized aryl ether pyrrolidyl quinazoline series that acts as phosphodiesterase 10A (PDE10A) inhibitors [1]. The compound features a 6,7-dimethoxyquinazoline core linked to an unsubstituted pyrrolidine at the C4 position. Its X-ray co-crystal structure (PDB: 2O8H) reveals a defining bidentate hydrogen-bonding interaction between the two methoxy groups and the conserved Gln-716 residue in the PDE10A catalytic site, anchoring the scaffold within the active-site hydrophobic clamp formed by Phe-719 and Phe-686 [1]. This compound serves as the minimal pharmacophoric unit from which structure-based drug design (SBDD) efforts at Pfizer yielded compound 29 (PQ-10), a potent (Ki = 4 nM) and selective (53–68-fold vs. PDE3A/B) brain-penetrant PDE10A inhibitor [1]. Computed physicochemical properties include XLogP3 = 2.4, topological polar surface area (TPSA) = 47.5 Ų, zero hydrogen bond donors, and five hydrogen bond acceptors [2].

Why Generic PDE10A Inhibitor Substitution Fails: Structural Determinants of 6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline Differentiation


Interchanging PDE10A-targeting quinazoline derivatives based solely on scaffold similarity carries high risk of functional non-equivalence. The crystallographically validated bidentate hydrogen bond between the 6,7-dimethoxy motif and PDE10A Gln-716 is exquisitely sensitive to substitution pattern; the 4-amino-6,7-dimethoxyquinazoline library from which this series emerged showed that even conservative C4 modifications alter both potency and PDE3A/B selectivity profiles [1]. Critically, the pyrrolidine nitrogen at C4 positions the pendant aryl ether for interaction with the PDE10A-specific hydrophobic sub-pocket defined by Gly-718 and Ala-722—residues that are replaced by bulkier Ser and His in PDE3A/B, creating an isoform-selectivity gate that cannot be exploited by non-pyrrolidyl analogs [1]. Physicochemical parameters also diverge sharply: the parent scaffold has XLogP3 = 2.4 and TPSA = 47.5 Ų [2], values situated within empirically validated CNS drug-likeness space, whereas closely related 4-chloro-6,7-dimethoxyquinazoline (CAS 13790-39-1) and 4-amino variants carry distinct reactivity and ADME liabilities that preclude direct functional substitution [3].

Quantitative Differentiation Evidence: 6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline vs. Closest Analogs


Bidentate H-Bond Pharmacophore Engagement vs. 4-Amino-6,7-dimethoxyquinazolines: X-Ray Crystallographic Validation

The 6,7-dimethoxyquinazoline moiety of the target compound engages PDE10A residue Gln-716 via a bidentate hydrogen bond wherein both methoxy oxygen atoms share a single N–H proton from the glutamine side chain. This interaction, resolved at atomic resolution in the co-crystal structure of the tetrahydroisoquinolinyl analog (PDB: 2O8H), anchors the ligand within the PDE10A active site and is geometrically distinct from the monodentate or absent H-bond interactions observed with the 4-amino-6,7-dimethoxyquinazoline series that served as the starting library [1]. The pyrrolidine C4 attachment orients the scaffold for π-stacking with Phe-719 and Phe-686, whereas 4-amino substituents lack the conformational restriction needed to simultaneously satisfy both the H-bond and hydrophobic clamp interactions [1].

PDE10A inhibition Structure-based drug design X-ray crystallography

Selectivity Gate Exploitation: PDE10A vs. PDE3A/B Isoform Discrimination via Pyrrolidine C4 Vector

Overlay of the PDE10A X-ray structure with PDE3A/B homology models reveals that PDE10A residues Gly-718 and Ala-722 are replaced by the sterically larger residues Ser and His in both PDE3A and PDE3B, creating a constricted binding pocket in the off-target isoforms [1]. The pyrrolidine ring at C4 of the target compound positions substituents (via the pyrrolidine 3-position) directly toward this selectivity gate. The parent scaffold itself serves as the minimal unit for probing this structural divergence. In the optimized series, para-substituted aryl ether pyrrolidyl derivatives achieved PDE10A Ki values as low as 4 nM (compound 29) with 53–68-fold selectivity over PDE3A/B, whereas the starting tetrahydroisoquinolinyl analog (compound 1) showed only moderate selectivity despite a PDE10A Ki of 25 nM [1].

Isoform selectivity PDE3A/B counter-screening Structure-based selectivity design

Synthetic Tractability: Single-Step Coupling vs. Multi-Step Derivatization of 4-Aminoquinazoline Series

The target compound is accessible via a single-step nucleophilic aromatic substitution between 4-chloro-6,7-dimethoxyquinazoline and pyrrolidine, proceeding in 45–99% yield under standard conditions (K₂CO₃, PhCH₃, 80 °C, 16 h) [1]. This contrasts with the 4-amino-6,7-dimethoxyquinazoline library synthesis, which requires separate amine coupling partners and often necessitates protecting group strategies. The pyrrolidine-based scaffold further permits modular diversification at the pyrrolidine 3-position via Mitsunobu reaction with substituted phenols, followed by TFA deprotection, enabling rapid parallel library generation with 66–99% yield per step [1]. The 4-chloro-6,7-dimethoxyquinazoline intermediate (CAS 13790-39-1) is commercially available from multiple vendors .

Medicinal chemistry Parallel synthesis Lead optimization

CNS Drug-Likeness: Physicochemical Property Profile vs. Papaverine and 4-Aminoquinazolines

The parent scaffold was selected from a virtual library of >2000 6,7-dimethoxyquinazolines by filtering for calculated properties predictive of favorable CNS ADME, including molecular weight, cLogP, and TPSA [1]. The target compound has a computed molecular weight of 259.30 g/mol, XLogP3 = 2.4, TPSA = 47.5 Ų, zero H-bond donors, and five H-bond acceptors [2]—all values within established CNS drug-likeness thresholds (MW < 400, cLogP 1–4, TPSA < 90 Ų, HBD ≤ 3). In contrast, papaverine (MW 339.39, cLogP ~3.5, TPSA ~49.8 Ų) carries higher lipophilicity and molecular weight [3], while 4-amino-6,7-dimethoxyquinazoline analogs frequently exceed TPSA thresholds due to additional H-bond donor capacity from the amine linker [1].

CNS drug-likeness ADME prediction Physicochemical profiling

Quantitative Structure-Activity Relationship (QSAR) Model Validation: LIE Binding Affinity Prediction Accuracy for Pyrrolidylquinazoline Derivatives

A linear interaction energy (LIE) study of 27 6,7-dimethoxy-4-pyrrolidylquinazoline derivatives using 26 PDE10A X-ray crystal structures established a validated computational model for predicting binding free energies, achieving RMSE = 0.42 kcal/mol (R² = 0.71) for the training set and RMSE = 0.52 kcal/mol (R² = 0.86) for the test set [1]. The model's applicability domain was systematically investigated, and the validated model was subsequently deployed in a virtual screening campaign that identified novel optimized compounds [1]. This level of computational validation is unavailable for the 4-aminoquinazoline series, where no comparable LIE or free energy perturbation (FEP) models have been reported, limiting the predictability of binding affinity during lead optimization [1].

Computational chemistry Binding affinity prediction QSAR modeling

In Vivo Brain Target Engagement: Derivative 29 Demonstrates Striatal cGMP Elevation, Confirming CNS Penetration of the Pyrrolidylquinazoline Scaffold

The pyrrolidylquinazoline scaffold, when optimized to compound 29 (PQ-10; Ki = 4 nM for PDE10A), demonstrated brain target engagement in mice: subcutaneous administration at 32 mg/kg caused a dose-dependent increase in striatal cGMP levels within 30 minutes, an effect sustained for at least 90 minutes and attenuated by 240 minutes post-administration [1]. Parallel increases in striatal CREB phosphorylation confirmed downstream pathway activation. Notably, compound 29 was reported to be somewhat more potent than papaverine on a mg/kg basis and exhibited a considerably longer duration of action [1]. Compound 29 also displayed >38-fold selectivity for PDE10A over a panel of 60 CNS-associated receptors, enzymes, and ion channels [2]. This in vivo validation establishes the pyrrolidylquinazoline scaffold as capable of achieving CNS penetration and target engagement—a property not demonstrated for the 4-aminoquinazoline PDE10A series.

In vivo pharmacology CNS target engagement Blood-brain barrier penetration

Optimal Scientific and Industrial Application Scenarios for 6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline


PDE10A Inhibitor Lead Optimization: Modular Diversification via C3-Pyrrolidine Functionalization

For CNS drug discovery programs targeting PDE10A for schizophrenia, Huntington's disease, or related neuropsychiatric indications, the parent scaffold provides a validated entry point for structure-based lead optimization. The single-step coupling of 4-chloro-6,7-dimethoxyquinazoline with substituted 3-aryloxy pyrrolidines (Mitsunobu then deprotection, 66–99% yield) enables rapid parallel synthesis of focused libraries [1]. The crystallographically defined binding mode (PDB: 2O8H) and validated LIE computational model (test set RMSE = 0.52 kcal/mol, R² = 0.86) [2] allow iterative in silico–in vitro design cycles. The selectivity gate created by PDE10A Gly-718/Ala-722 vs. PDE3A/B Ser/His can be systematically probed by varying para-substitution on the aryl ether, with the goal of achieving the 53–68-fold selectivity window demonstrated by compound 29 [1].

Biochemical Assay Probe Development: PDE10A vs. PDE3A/B Selectivity Profiling

The parent scaffold serves as a chemical biology tool for dissecting PDE10A-specific signaling pathways in striatal medium spiny neurons. By profiling derivatives against a PDE isoform panel (PDE10A, PDE3A, PDE3B), researchers can identify tool compounds with defined selectivity windows [1]. Compound 29 (PQ-10) has been validated as a PDE10A-selective probe with Ki = 4 nM and >38-fold selectivity over 60 CNS off-targets [3], and the parent scaffold provides the synthetic entry point for generating analogs with graded selectivity profiles. The availability of co-crystal structures (PDB: 2O8H, 2OVV) enables rational design of photoaffinity or fluorescent probes for target engagement studies [1].

PET Tracer Development: ¹⁸F-Labeled PDE10A Imaging Agents Based on the Pyrrolidylquinazoline Core

The 6,7-dimethoxy-4-pyrrolidylquinazoline scaffold has been validated as a platform for developing PDE10A positron emission tomography (PET) ligands. Studies by Schwan et al. (2014) synthesized 32 fluorine-containing derivatives based on the PQ-10 lead structure to evaluate PET tracer potential, assessing PDE10A affinity, isoform selectivity, and metabolic stability [4]. A related ¹⁸F-labeled 7-fluoroethoxy derivative ([¹⁸F]IV) based on the same scaffold demonstrated moderate PDE10A affinity (KD = 14 nM), high radiochemical purity (≥99%), and rapid brain entry with peak striatal uptake of 2.3% ID/g at 5 min post-injection in mice [5]. The halo-alkyl and halo-alkyloxy substitution patterns at positions 6 and 7 of the quinazoline ring, enabled by the parent scaffold, were shown to modulate both PDE10A affinity and metabolic stability [4].

Computational Chemistry Workflows: Virtual Screening and Free Energy Prediction for PDE10A

The pyrrolidylquinazoline chemotype is supported by a validated LIE binding affinity model (27 compounds, test set RMSE = 0.52 kcal/mol, R² = 0.86) [2] and complementary CoMFA/HQSAR models (CoMFA: r²cv = 0.557, r²ncv = 0.991, predictive r² = 0.919; HQSAR: r²cv = 0.704, r²ncv = 0.902) [6]. These models enable computational chemists to pre-screen virtual libraries of pyrrolidylquinazoline derivatives for PDE10A affinity and PDE3A/B selectivity before committing to synthesis. The CoMFA model identified steric parameters as the dominant contributor (~70%) to biological activity variation, providing a rational basis for prioritizing substituents that exploit the PDE10A-specific binding pocket dimensions [6].

Quote Request

Request a Quote for 6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.